Ascofuranone

Overview

Description

Ascofuranone is an antibiotic compound produced by various ascomycete fungi, including Acremonium sclerotigenum. It is known for its inhibitory effects on the Trypanosoma brucei alternative oxidase, making it a potential lead compound for developing drugs to treat sleeping sickness . Additionally, this compound has demonstrated anti-tumor activity and the ability to modulate the immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions

A short and efficient total synthesis of (±)-ascofuranone has been accomplished in only seven steps starting with geranyl acetate . The synthetic concept and methodology provide a straightforward approach to synthesizing ascofuranone and its derivatives . The synthesis involves the prenylation of orsellinic acid, followed by terminal cyclization through epoxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the biosynthesis of this compound involves the expression of specific genes responsible for the production of intermediate compounds, which are then converted into this compound through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Ascofuranone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include epoxidation agents, prenyltransferases, and flavin-dependent halogenases . These reagents facilitate the formation of key intermediates and the final product.

Major Products Formed

The major products formed from the reactions involving this compound include its derivatives and intermediates, such as ilicicolinic acid B and ilicicolin A . These intermediates play a crucial role in the biosynthesis of this compound.

Scientific Research Applications

Ascofuranone has a wide range of scientific research applications:

Anti-Tumor Effects: This compound has demonstrated multiple anti-tumor effects, including cell cycle arrest, inhibition of mitochondrial respiration, and inhibition of angiogenesis.

Trypanosomiasis Treatment: This compound exhibits potent inhibitory effects on the mitochondrial electron-transport system of Trypanosoma brucei brucei, making it a potential therapeutic agent for African trypanosomiasis.

Modulation of Adiponectin and PPARγ: This compound increases the expression of adiponectin and PPARγ, which are key in regulating lipid metabolism and insulin sensitivity. This suggests a role for this compound in improving glucose uptake and managing diabetes and insulin resistance.

Mechanism of Action

Ascofuranone exerts its effects by inhibiting the Trypanosoma brucei alternative oxidase, which is crucial for the parasite’s mitochondrial electron-transport system . Additionally, this compound suppresses the mTOR/p70S6K/4EBP1 pathway, leading to the inhibition of cancer cell migration, invasion, and motility . It also upregulates AMPK and downregulates Akt phosphorylation, selectively suppressing the IGF-1-induced mTOR complex 1 by phosphorylation of Raptor .

Comparison with Similar Compounds

Ascofuranone is unique in its ability to inhibit the Trypanosoma brucei alternative oxidase and its anti-tumor properties. Similar compounds include:

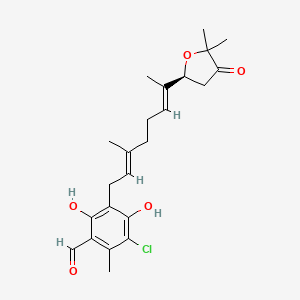

Ilicicolin A: An intermediate in the biosynthesis of this compound, produced through the chlorination of ilicicolinic acid B.

Ilicicolinic Acid B: Another intermediate in the biosynthesis pathway of this compound.

These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.

Properties

IUPAC Name |

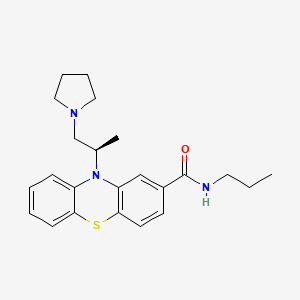

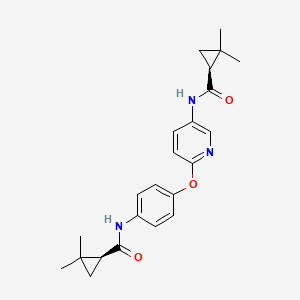

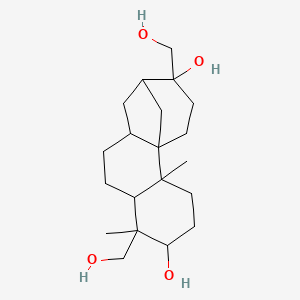

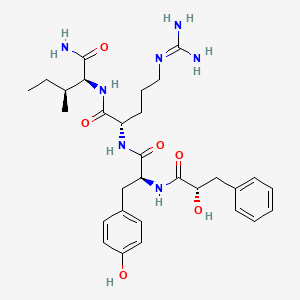

5-chloro-3-[(2E,6E)-7-[(2S)-5,5-dimethyl-4-oxooxolan-2-yl]-3-methylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO5/c1-13(7-6-8-14(2)18-11-19(26)23(4,5)29-18)9-10-16-21(27)17(12-25)15(3)20(24)22(16)28/h8-9,12,18,27-28H,6-7,10-11H2,1-5H3/b13-9+,14-8+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYPZLGWVQQOST-JUERRSSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)CC=C(C)CCC=C(C)C2CC(=O)C(O2)(C)C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=C1Cl)O)C/C=C(\C)/CC/C=C(\C)/[C@@H]2CC(=O)C(O2)(C)C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903967 | |

| Record name | Ascofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38462-04-3 | |

| Record name | Ascofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38462-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascofuranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038462043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCOFURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I31EFB9515 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of ascofuranone in parasites?

A: this compound is a potent and specific inhibitor of trypanosome alternative oxidase (TAO) []. This enzyme is crucial for the respiration of bloodstream forms of trypanosomes, the parasites responsible for African trypanosomiasis [, ].

Q2: How does this compound interact with TAO?

A: this compound binds to a hydrophobic cavity in TAO, located near the enzyme's active site and the critical amino acid residue Tyr220 [, ]. This binding event disrupts the catalytic cycle of TAO, effectively inhibiting its activity.

Q3: Does this compound affect mammalian cells?

A: this compound exhibits selectivity for TAO and does not inhibit the mammalian respiratory chain []. This selectivity makes it a promising candidate for the development of anti-trypanosomal drugs with minimal side effects in humans.

Q4: Beyond its anti-parasitic activity, what other biological effects does this compound exhibit?

A: this compound demonstrates antitumor [, , , ], antimetastatic [], hypolipidemic [, , , , ], and anti-inflammatory [, , ] properties in various experimental models.

Q5: What are the molecular mechanisms underlying this compound's antitumor and antimetastatic effects?

A: this compound has been shown to activate phagocytes, leading to increased splenic cytotoxicity and phagocytic activity against tumor cells []. It also suppresses the expression of matrix metalloproteinase-9 (MMP-9) [], which plays a crucial role in tumor invasion and metastasis.

Q6: How does this compound exert its hypolipidemic effect?

A: this compound reduces serum lipid levels, including cholesterol and triglycerides [, , ]. This effect is attributed to its ability to suppress the incorporation of acetate into various lipid molecules in the liver [, ].

Q7: What is the mechanism behind this compound's anti-inflammatory action?

A: this compound inhibits the activation of the transcription factors NF-κB and AP-1 [, , ], key regulators of the inflammatory response. It achieves this by suppressing the phosphorylation of ERK, a protein kinase involved in the signaling pathway leading to NF-κB and AP-1 activation [, ].

Q8: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C23H29ClO5 and a molecular weight of 420.93 g/mol [, ].

Q9: What are the key structural features of this compound?

A: this compound features a 3-substituted-5-chloro-orcylaldehyde moiety connected to a unique sesquiterpenyl side chain containing a dimethyl-oxo-tetrahydrofuran structure [, ].

Q10: How do structural modifications affect the activity of this compound?

A: Studies on this compound derivatives revealed that the 1-formyl and 6-hydroxyl groups are crucial for its interaction with TAO []. Modifying these groups significantly impacts the inhibitory activity of the compound.

Q11: Have any potent this compound analogs been developed?

A: Yes, research has led to the synthesis of this compound analogs with enhanced potency against TAO. For instance, replacing the aldehyde group with a methyl ester led to a 10-fold increase in TAO inhibition [].

Q12: Can you provide an example of a highly potent this compound derivative and its activity?

A: A farnesyl derivative of this compound (compound 16e in []) displayed comparable TAO inhibitory potency to this compound itself, with an IC50 value of 3.1 nM.

Q13: What are the potential applications of this compound in medicine?

A: this compound is a promising candidate for the development of drugs against African trypanosomiasis [, , , ]. Its antitumor, antimetastatic, hypolipidemic, and anti-inflammatory activities also suggest potential applications in other therapeutic areas.

Q14: What are the challenges associated with developing this compound into a clinically useful drug?

A: One challenge is the complex synthesis of this compound [, ]. Research is ongoing to develop more efficient synthetic routes and to explore the potential of bioengineering approaches for its production.

Q15: Are there any ongoing clinical trials investigating this compound?

A15: While preclinical studies have shown promising results, currently, there are no published data on clinical trials involving this compound in humans.

Q16: What are the future directions for research on this compound?

A: Further investigations are needed to optimize the pharmacokinetic properties of this compound and its derivatives [] and to fully elucidate its mechanism of action in various disease models. Further exploration of its hypolipidemic and anti-inflammatory properties [, , , , , , ] may reveal novel therapeutic applications for this compound and its derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-6-[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-(carbamoylamino)hexanamide](/img/structure/B1665117.png)

![4-amino-N-[5-amino-4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1665119.png)